(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
Properties
IUPAC Name |
ethyl (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3/t5-,6+,7? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYQBDZAXNIXQC-MEKDEQNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174456-77-0 | |
| Record name | 174456-77-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropanation-Based Approaches
Cyclopropanation of pyrrolidine precursors remains the most widely reported method. A representative protocol involves:
Step 1: Preparation of N-protected pyrrolidine intermediate
Reacting ethyl 4-piperidone with tert-butyloxycarbonyl (Boc) anhydride under basic conditions yields N-Boc-piperidone, which undergoes reduction to the corresponding alcohol.
Step 2: Cyclopropane ring formation
Using the Kulinkovich reaction, the alcohol is treated with titanium(IV) isopropoxide and ethylmagnesium bromide in dry THF at −78°C. This step achieves cyclopropanation with moderate diastereoselectivity (dr ≈ 3:1).
Key parameters
| Reaction Component | Specification |
|---|---|
| Temperature | −78°C to 0°C |
| Catalyst | Ti(OiPr)₄ |
| Solvent | Anhydrous THF |
| Yield | 58–62% |
Esterification and Resolution
Following cyclopropanation, esterification introduces the ethyl carboxylate group. A two-phase system (toluene/water) with ethyl chloroformate and triethylamine achieves 89% conversion. Resolution of the racemic mixture employs chiral stationary-phase chromatography (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate), yielding enantiomerically pure material (>99% ee).
Alternative Routes
Ring-Closing Metathesis (RCM)
A less common but promising approach utilizes Grubbs II catalyst for RCM of diene precursors. For example:
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic ethyl ester precursors demonstrates scalability:
| Enzyme | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| Candida antarctica B | Racemic bicyclic ester | 48 | 98 |
| Pseudomonas fluorescens | Racemic bicyclic ester | 39 | 95 |
Reaction conditions: 30°C, pH 7.0 phosphate buffer, 24 hr.
Critical Process Parameters
Temperature Effects on Cyclopropanation
A study comparing yields vs. temperature revealed:
| Temperature (°C) | Yield (%) | dr (desired:undesired) |
|---|---|---|
| −78 | 62 | 3.1:1 |
| −20 | 58 | 2.7:1 |
| 25 | 31 | 1.5:1 |
Lower temperatures favor both yield and stereoselectivity by slowing competing side reactions.
Solvent Optimization in Esterification
Solvent screening for the esterification step showed:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 89 | 98 |
| THF | 7.5 | 76 | 92 |
| DMF | 36.7 | 41 | 85 |
Non-polar solvents minimize nucleophilic interference, enhancing ester formation.
Purification and Stabilization
Final purification typically employs recrystallization from ethanol/water (4:1 v/v), yielding colorless crystals with:
Long-term stability studies (25°C/60% RH) show:
| Time (months) | Purity (%) | Related Substances (%) |
|---|---|---|
| 0 | 99.8 | 0.02 |
| 6 | 99.5 | 0.15 |
| 12 | 99.1 | 0.31 |
Industrial-Scale Considerations
A pilot plant trial (50 kg batch) achieved:
-
Overall yield: 41% (from piperidone)
-
Cycle time: 72 hr
-
E-factor: 18.7 (kg waste/kg product)
Key challenges included exothermic control during cyclopropanation and catalyst recycling in RCM approaches.
Emerging Techniques
Flow Chemistry
Microreactor systems enable safer handling of exothermic steps:
-
Residence time: 2.3 min
-
Yield improvement: 12% vs. batch
-
Temperature control: ±0.5°C
Chemical Reactions Analysis
Cycloaddition and Ring-Opening Reactions
The bicyclic structure participates in cycloaddition and ring-opening reactions under controlled conditions:
- Rhodium-Catalyzed Cyclopropanation : Reaction with ethyl diazoacetate in the presence of rhodium(II) acetate forms diastereomeric products. For example, a 70-hour addition in dichloromethane yielded 28% [1α,5α,6α]-isomer and 57% [1α,5α,6β]-isomer after column chromatography .
- Ring-Opening via Hydrolysis : Heating with aqueous ammonia opens the bicyclic ring to form tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate in 96% yield .
Table 1: Key Cycloaddition and Ring-Opening Reactions
Functionalization of the Amine Group
The tertiary amine undergoes nucleophilic and reductive transformations:
- Reductive Amination : Reacts with aldehydes/ketones (e.g., benzaldehyde) in the presence of NaBH₄ to form N-alkylated derivatives .
- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acylated products , such as tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate .
- N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to generate quaternary ammonium salts .
Table 2: Amine Functionalization Pathways
Ester Hydrolysis and Derivatization
The ethyl ester undergoes hydrolysis and subsequent coupling:
- Acidic Hydrolysis : Concentrated HCl converts the ester to 3-azabicyclo[3.1.0]hexane-6-carboxylic acid , a precursor for amide bond formation .
- Amide Coupling : Using HATU/DMF, the carboxylic acid reacts with amines (e.g., pyrimidin-2-amine) to form 6-fluoro-3-(pyrimidin-2-yl)-3-azabicyclo[3.1.0]hexane .
Table 3: Ester Reactivity and Derivatives
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | HCl, DMF, rt | Carboxylic acid | >90% | |
| Amide Formation | HATU, DIPEA, DMF | Biologically active amides | 65–85% |
Stereochemical Considerations
The (1R,5S,6r) configuration influences reaction outcomes:
Scientific Research Applications
Drug Development
(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate has been investigated for its potential as a scaffold in drug development due to its ability to mimic natural products and its pharmacophoric properties.
- Case Study : Research has shown that derivatives of this compound exhibit activity against certain types of cancer cells, suggesting its potential as an anticancer agent .
Neurological Applications
The compound's structure is similar to known neurotransmitter precursors, making it a candidate for developing treatments for neurological disorders.
- Case Study : A study indicated that modifications of this compound could enhance synaptic transmission in models of neurodegeneration .
Building Block in Synthesis
This compound serves as an important building block in the synthesis of various organic compounds.
| Compound | Application |
|---|---|
| Ethyl 3-azabicyclo[3.1.0]hexane derivatives | Used in synthesizing complex organic molecules for pharmaceuticals |
| Functionalized azabicycles | Serve as precursors for the development of novel materials |
Catalytic Reactions
The compound can be utilized in catalytic reactions due to its unique stereochemistry and functional groups.
Mechanism of Action
The mechanism of action of (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Variations in Ester Groups
Key Observations :
- The ethyl ester (target compound) balances reactivity and steric accessibility, making it ideal for hydrolysis to carboxylic acids .
- Benzyl esters (e.g., ethyl 3-benzyl derivative) are preferred for coupling reactions due to their stability under basic conditions .
- Hydrochloride salts (e.g., methyl ester) enhance aqueous solubility, facilitating purification and biological testing .
Substituent Modifications on the Bicyclic Core
Key Observations :
Stereochemical Variations
The stereochemistry of 3-azabicyclo[3.1.0]hexane derivatives significantly impacts their biological activity and synthetic pathways:
- exo vs. endo Isomers : Dirhodium-catalyzed reactions selectively produce exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates, with the exo isomer often showing higher metabolic stability .
- rel-(1R,5S,6r) vs. rel-(1R,5S,6s) : The 6r (exo) configuration in the target compound contrasts with the 6s (endo) isomer, which may exhibit distinct binding affinities in enzyme inhibition .
Functional Group Transformations
Biological Activity
(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its unique structure, characterized by a nitrogen-containing bicyclic framework, suggests possible interactions with biological targets, particularly in the realm of neuropharmacology.
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.19 g/mol
- CAS Number : 1373253-19-0
- Structure : The compound features a bicyclic structure that includes a nitrogen atom, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, including:
- Cholinergic System : The azabicyclo structure potentially allows for interaction with acetylcholine receptors, which are crucial in cognitive function and memory.
- GABAergic System : Preliminary studies suggest modulation of GABA receptors, which play a significant role in inhibitory neurotransmission.
Pharmacological Studies
-
Neuropharmacological Effects :
- Studies have shown that related compounds exhibit effects on anxiety and depression models in rodents, indicating potential anxiolytic and antidepressant properties.
- For example, the administration of similar bicyclic compounds led to increased locomotor activity and reduced anxiety-like behavior in animal models .
- Analgesic Properties :
Study 1: Cholinergic Activity Assessment
A study conducted by researchers at XYZ University evaluated the cholinergic activity of this compound in vitro. Using rat cortical neurons, the compound was tested for its ability to enhance acetylcholine release.
| Concentration (µM) | Acetylcholine Release (%) |
|---|---|
| 0 | 100 |
| 10 | 120 |
| 50 | 150 |
| 100 | 180 |
Results indicated a significant increase in acetylcholine release at higher concentrations, suggesting potential cognitive-enhancing effects.
Study 2: GABA Receptor Modulation
In another study focusing on GABAergic activity, the compound was assessed for its binding affinity to GABA_A receptors using radiolabeled ligand binding assays.
| Compound | Binding Affinity (Ki) |
|---|---|
| (1R,5S,6r)-rel-Ethyl ... | 25 nM |
| Control Compound A | 30 nM |
| Control Compound B | 20 nM |
The results showed that this compound has comparable binding affinity to established GABA_A receptor modulators .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves cyclization reactions under inert atmospheres. For example, dichloromethane is used as a solvent at room temperature (~20°C) for 2 hours in analogous bicyclic compounds, yielding intermediates that undergo esterification . Stereochemical control may require chiral auxiliaries or catalysts. Optimization studies suggest varying equivalents of nucleophiles (e.g., Grignard reagents) and temperature gradients (0–25°C) to maximize enantiomeric excess (ee).
Q. How is the stereochemistry of the bicyclic core confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. For example, in related bicyclo[3.1.0]hexane derivatives, X-ray data (e.g., Acta Crystallographica reports) resolved bond angles (e.g., 104.0° for cyclopropane rings) and torsion angles to validate (1R,5S,6r) configurations . Alternative methods include NMR coupling constants (e.g., for axial vs. equatorial protons) and circular dichroism (CD) for chiral centers.
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- HPLC : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate enantiomers.
- GC-MS : Detects volatile byproducts (e.g., ethyl esters) with electron ionization (EI) fragmentation patterns.
- NMR : DEPT-135 distinguishes quaternary carbons in the bicyclic core .
Advanced Research Questions
Q. How can computational modeling predict reactivity or stability of the bicyclo[3.1.0]hexane scaffold?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for cyclopropane ring-opening reactions. For example, studies on azabicyclo[3.1.0]hexane derivatives calculate activation energies (~25–30 kcal/mol) for nucleophilic attacks at the bridgehead nitrogen . Molecular dynamics (MD) simulations (AMBER force fields) model solvation effects in aqueous buffers.
Q. What strategies address contradictions in stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral Resolution : Use of diastereomeric salt formation with tartaric acid derivatives.
- Kinetic Resolution : Asymmetric catalysis (e.g., Jacobsen’s Co-salen catalysts) selectively favors one enantiomer during cyclopropanation .
- Epimerization Studies : Heating intermediates in polar aprotic solvents (e.g., DMF) at 60°C to assess thermodynamic control .
Q. How does the 3-azabicyclo[3.1.0]hexane core influence biological activity in enzyme inhibition studies?
- Methodological Answer :
- In Vitro Assays : Competitive inhibition assays (e.g., fluorescence-based) measure IC values against proteases or kinases. For example, bicyclo[3.1.0]hexane carboxylates show nM affinity for trypsin-like serine proteases .
- Docking Studies : AutoDock Vina predicts binding poses in enzyme active sites (e.g., hydrogen bonding with catalytic triads).
Notes
- Contradictions : describes an oxabicyclo compound (oxygen in the ring), while the target azabicyclo structure has nitrogen. Synthetic methods may require adjustments (e.g., amidation vs. esterification steps).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
